

Application Note: Quantification of Nifurtimox in Plasma by LC-MS/MS

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Abstract

This application note details a robust and sensitive method for the quantification of **Nifurtimox** in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of **Nifurtimox** concentrations in a biological matrix. The method has been validated for a concentration range of 10.0 μ g/L to 5000 μ g/L.[1][2][3][4]

Introduction

Nifurtimox is an antiparasitic agent primarily used in the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi.[5] It is also indicated for the treatment of sleeping sickness (African trypanosomiasis).[2][3] Accurate and reliable quantification of **Nifurtimox** in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of **Nifurtimox** in plasma.

Experimental

Nifurtimox reference standard (Purity > 98%)



- Nifurtimox stable isotope-labeled internal standard (IS)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Control human plasma
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with a Turbolonspray® source or equivalent.[2]
- Analytical Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μm).[6]

A protein precipitation method is utilized for the extraction of **Nifurtimox** from plasma samples. [1][2][3][4]

- Allow plasma samples to thaw at room temperature.
- To 50 μL of plasma, add 100 μL of the internal standard working solution (in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 2000 x g for 7 minutes) to pellet the precipitated proteins.[4]
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Table 1: Chromatographic Conditions



| Parameter | Value | |
|--------------------|--|--|
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 μm | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10 μL | |
| Column Temperature | 40 °C | |
| Gradient | Isocratic or gradient elution can be optimized | |

Table 2: Mass Spectrometry Conditions

| Parameter | Nifurtimox [³H] Nifurtimox (IS) | |
|-----------------------------|---------------------------------|-----------------------|
| Ionization Mode | Positive | Positive |
| MRM Transition (m/z) | 288.3 → 148.0 | 296.3 → 1 56.0 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 51 V | 51 V |

Note: MS parameters such as curtain gas, collision gas (CAD), ion source gas 1, and ion source gas 2 should be optimized for the specific instrument used.[4]

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 10.0 μ g/L to 5000 μ g/L.[1][2][3] [4] A correlation coefficient (r^2) of >0.99 is typically achieved.

The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), low, medium, and high.



Table 3: Precision and Accuracy Data

| QC Level | Concentration (µg/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
|-----------|-------------------------|-----------------------------------|-----------------------------------|--------------|
| LLOQ | 10.0 | < 15% | 10.1% | 98.4 - 101% |
| Low QC | 30.0 | < 15% | < 15% | 98.4 - 101% |
| Medium QC | 400 | < 15% | < 15% | 98.4 - 101% |
| High QC | 4000 | < 15% | 2.61% | 98.4 - 101% |

Data synthesized from reported validation ranges.[1][2][3][4]

The extraction recovery of **Nifurtimox** from plasma was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. Recoveries are generally close to 100%.[1][5]

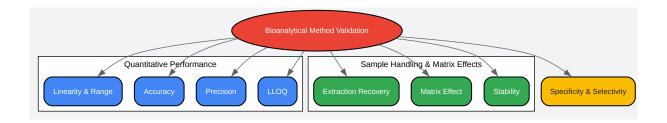
Workflow and Data Analysis

The overall workflow for the quantification of **Nifurtimox** in plasma is depicted in the following diagram.

Caption: Experimental workflow for **Nifurtimox** quantification in plasma.

The logical relationship of the key validation parameters assessed in this method is outlined below.





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Caption: Key parameters for bioanalytical method validation.

Data acquisition and processing are performed using the software supplied with the mass spectrometer. A calibration curve is constructed by plotting the peak area ratio of **Nifurtimox** to the internal standard against the nominal concentration of the calibration standards. The concentration of **Nifurtimox** in the QC and unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **Nifurtimox** in plasma. The simple sample preparation procedure and rapid analysis time make it well-suited for high-throughput applications in a clinical or research setting. The method meets the requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other related studies.[1][2][3]

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